molecular formula C18H17Cl2NO B1360455 3,4-Dichloro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-99-7

3,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Cat. No. B1360455
CAS RN: 898774-99-7
M. Wt: 334.2 g/mol
InChI Key: NZLISMODMBDZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-2’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2’-pyrrolidinomethyl benzophenone consists of 18 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom. The molecular weight of the compound is 334.2 g/mol.


Physical And Chemical Properties Analysis

The compound has a density of 1.285g/cm3 . It has a boiling point of 463.5ºC at 760 mmHg . The exact melting point is not available . The flash point of the compound is 234.1ºC .

Scientific Research Applications

Environmental Impact and Toxicology

Studies have highlighted the environmental presence and potential toxicological impacts of benzophenone compounds, particularly in aquatic environments. Benzophenone-3 (BP-3), a commonly used organic UV filter in sunscreens and other consumer products, has raised concerns due to its bioaccumulation and endocrine-disrupting potential. Research indicates that BP-3 and its metabolites are present in water, soil, and various organisms, potentially impacting aquatic ecosystems and human health through routes such as dermal absorption and ingestion. The compound's lipophilic nature, along with its ability to absorb UV radiation, contributes to its widespread detection and poses questions about its safety and environmental consequences (Kim & Choi, 2014; Tao et al., 2020).

Reproductive Toxicity and Endocrine Disruption

A systematic review of human and animal studies has addressed concerns regarding the reproductive toxicity of BP-3. Exposure to high levels of BP-3 has been linked to adverse reproductive outcomes, such as altered birth weights and gestational ages in humans and reduced egg production and testosterone levels in fish. These outcomes are potentially due to the compound's endocrine-disrupting effects, which may alter estrogen and testosterone balance (Ghazipura et al., 2017).

Neurotoxicity and Behavioral Effects

Research has also explored the neurotoxic effects of BP-3, particularly in the context of developmental exposure in zebrafish. Exposure to environmentally relevant concentrations of BP-3 during critical developmental windows has led to various developmental neurotoxic effects, such as increased spontaneous movement, altered touch response, and behavioral changes like heightened hyperactivity and decreased social interaction. These findings highlight the potential of BP-3 to impact neurological development and behavior at concentrations found in the environment (Tao et al., 2020).

Dermal Absorption and Metabolic Fate

Studies have investigated the percutaneous absorption of BP-3 and its metabolic fate in organisms. Findings indicate that BP-3 undergoes rapid absorption and metabolism, leading to the formation of various metabolites. The compound and its metabolites exhibit strong binding to plasma proteins, and their tissue distribution varies across different organs. The metabolic and excretion patterns of BP-3 suggest its potential to interact with biological systems and the importance of understanding its pharmacokinetics for safety assessment (Okereke et al., 1994).

properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLISMODMBDZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643670
Record name (3,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2'-pyrrolidinomethyl benzophenone

CAS RN

898774-99-7
Record name Methanone, (3,4-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.